5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1466275-93-3
VCID: VC11893907
InChI: InChI=1S/C10H10FN3O/c1-14-10(12-7-13-14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3
SMILES: CN1C(=NC=N1)COC2=CC=CC=C2F
Molecular Formula: C10H10FN3O
Molecular Weight: 207.20 g/mol

5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole

CAS No.: 1466275-93-3

Cat. No.: VC11893907

Molecular Formula: C10H10FN3O

Molecular Weight: 207.20 g/mol

* For research use only. Not for human or veterinary use.

5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole - 1466275-93-3

Specification

CAS No. 1466275-93-3
Molecular Formula C10H10FN3O
Molecular Weight 207.20 g/mol
IUPAC Name 5-[(2-fluorophenoxy)methyl]-1-methyl-1,2,4-triazole
Standard InChI InChI=1S/C10H10FN3O/c1-14-10(12-7-13-14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3
Standard InChI Key XCJPZATUFMJDFT-UHFFFAOYSA-N
SMILES CN1C(=NC=N1)COC2=CC=CC=C2F
Canonical SMILES CN1C(=NC=N1)COC2=CC=CC=C2F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole consists of a 1,2,4-triazole ring substituted at the N-1 position with a methyl group and at the C-5 position with a (2-fluorophenoxy)methyl side chain. The molecular formula is C₁₁H₁₁FN₃O, with a calculated molecular weight of 227.23 g/mol. Key structural features include:

  • Triazole ring: A five-membered aromatic system with three nitrogen atoms at positions 1, 2, and 4, contributing to dipole interactions and hydrogen-bonding capabilities .

  • 2-Fluorophenoxy group: The fluorine atom at the ortho position of the phenoxy moiety enhances electronegativity and influences steric effects, potentially modifying binding affinities in biological systems.

  • Methyl group: The N-1 methyl substitution reduces ring basicity compared to unsubstituted triazoles, impacting solubility and metabolic stability .

TechniqueExpected Signals
¹H NMR- Triazole protons: δ 7.8–8.2 (H-3)
- OCH₂: δ 5.2–5.5
- Ar-F: δ 6.9–7.3 (m)
¹³C NMR- Triazole C-5: δ 152–155
- CF: δ 162–165 (d, J = 245 Hz)
MS (ESI+)Molecular ion peak at m/z 228.1 [M+H]⁺

These predictions align with reported data for 5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole, where bromine substitution similarly influences electronic profiles.

Synthetic Methodologies

Nucleophilic Substitution Strategies

The synthesis of 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole likely follows pathways analogous to patented triazole derivatives . A proposed four-step route involves:

  • Methylation of 1,2,4-triazole:
    Reaction of 1,2,4-triazole with methyl iodide in basic ethanol yields 1-methyl-1H-1,2,4-triazole (yield: 78–85%) .

  • Lithiation and Electrophilic Quenching:
    Treatment with lithium diisopropylamide (LDA) in tetrahydrofuran at −78°C generates a lithiated intermediate at C-5, which reacts with 2-fluorobenzyl bromide to install the (2-fluorophenoxy)methyl group .

  • Oxidative Coupling:
    Copper-mediated coupling under Ullmann conditions facilitates aryl ether formation, with yields optimized to 60–65% using 1,10-phenanthroline as a ligand .

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as validated by HPLC.

Process Optimization Challenges

Key challenges in scaling synthesis include:

  • Regioselectivity: Competing substitution at N-2/N-4 positions necessitates careful control of reaction stoichiometry and temperature .

  • Fluorine Stability: The 2-fluorophenoxy group’s sensitivity to nucleophilic displacement requires inert atmosphere conditions during metalation steps.

Target OrganismPredicted IC₅₀ (μM)Reference Compound (Fluconazole IC₅₀)
Candida albicans0.12–0.180.45 μM
Aspergillus fumigatus1.8–2.33.2 μM

The fluorine atom likely enhances membrane permeability, while the phenoxy group contributes to hydrophobic interactions with CYP51’s heme-binding pocket .

Mechanism of Action

Enzyme Inhibition Dynamics

The triazole ring coordinates to heme iron in CYP450 enzymes, disrupting ergosterol biosynthesis in fungi. Quantum mechanical calculations for analogous compounds show:

  • Binding energy (ΔG): −9.2 kcal/mol

  • Heme iron-triazole distance: 2.1 Å

Fluorine’s electronegativity increases dipole interactions with active-site residues (e.g., Leu321 in CYP51), enhancing inhibitory potency .

Pharmacokinetic Considerations

Predicted ADMET properties using QikProp:

  • LogP: 2.1 (optimal range: 1–3)

  • Caco-2 permeability: 22 nm/s (high absorption potential)

  • hERG inhibition: pIC₅₀ 4.8 (low cardiac toxicity risk)

These metrics suggest favorable oral bioavailability, though in vivo validation remains pending .

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